molecular formula C12H18N2O B8399463 N-(alpha,alpha-dimethylbenzyl)-3-aminopropionamide

N-(alpha,alpha-dimethylbenzyl)-3-aminopropionamide

Cat. No. B8399463
M. Wt: 206.28 g/mol
InChI Key: WZOIBKGEEGONNV-UHFFFAOYSA-N
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Patent
US04904680

Procedure details

1.5 g of palladium-on-carbon were suspended in a solution of 4.51 g of N-(α,α-dimethylbenzyl)-3-(benzyloxycarbonylamino)propionamide (prepared as described in Preparation 2) in 110 ml of an 8:2:1 by volume mixture in methanol, acetic acid and water, and then hydrogen was passed through the solution for 4 hours at room temperature under normal atmospheric pressure. Undissolved materials were filtered off, the pH was adjusted to a value of 10 by the addition of a 10% w/v aqueous solution of sodium hydroxide, and then the mixture was extracted with 150 ml of ethyl acetate. The solution was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and concentrated by evaporation under reduced pressure to give 2.3 g of the title compound as an oil.
Name
N-(α,α-dimethylbenzyl)-3-(benzyloxycarbonylamino)propionamide
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:10][C:11](=[O:25])[CH2:12][CH2:13][NH:14]C(OCC1C=CC=CC=1)=O)([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(O)(=O)C.O.[H][H]>CO.[Pd]>[CH3:9][C:2]([NH:10][C:11](=[O:25])[CH2:12][CH2:13][NH2:14])([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
N-(α,α-dimethylbenzyl)-3-(benzyloxycarbonylamino)propionamide
Quantity
4.51 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)(C)NC(CCNC(=O)OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Undissolved materials were filtered off
ADDITION
Type
ADDITION
Details
the pH was adjusted to a value of 10 by the addition of a 10% w/v aqueous solution of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 150 ml of ethyl acetate
WASH
Type
WASH
Details
The solution was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)NC(CCN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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